molecular formula C11H15BrO B3239032 1-(4-Bromophenyl)pentan-2-ol CAS No. 141819-15-0

1-(4-Bromophenyl)pentan-2-ol

Cat. No.: B3239032
CAS No.: 141819-15-0
M. Wt: 243.14 g/mol
InChI Key: FEADPIQNTBCKOB-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)pentan-2-ol is an organic compound with the molecular formula C11H15BrO It is a secondary alcohol, where the hydroxyl group (-OH) is attached to the second carbon of a pentane chain, which is further substituted with a 4-bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Bromophenyl)pentan-2-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where 4-bromobenzyl bromide reacts with pentan-2-one in the presence of magnesium and anhydrous ether. The reaction proceeds as follows:

  • Formation of the Grignard reagent: [ \text{C}_6\text{H}_4\text{BrCH}_2\text{Br} + \text{Mg} \rightarrow \text{C}_6\text{H}_4\text{BrCH}_2\text{MgBr} ]

  • Reaction with pentan-2-one: [ \text{C}_6\text{H}_4\text{BrCH}_2\text{MgBr} + \text{C}5\text{H}{10}\text{O} \rightarrow \text{C}_6\text{H}_4\text{BrCH}_2\text{C}5\text{H}{10}\text{OH} ]

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)pentan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: 1-(4-Bromophenyl)pentan-2-one or 1-(4-Bromophenyl)pentanoic acid.

    Reduction: 1-(4-Bromophenyl)pentane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Bromophenyl)pentan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)pentan-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior and effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenethyl alcohol: Similar structure but with a shorter carbon chain.

    4-Bromo-2-pentanol: Similar but with the bromine atom on a different position.

    1-(4-Bromophenyl)ethanol: Similar but with a different carbon chain length.

Uniqueness

1-(4-Bromophenyl)pentan-2-ol is unique due to its specific substitution pattern, which can influence its reactivity and interactions

Properties

IUPAC Name

1-(4-bromophenyl)pentan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO/c1-2-3-11(13)8-9-4-6-10(12)7-5-9/h4-7,11,13H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEADPIQNTBCKOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC1=CC=C(C=C1)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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